molecular formula C16H13N3O B2952829 N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide CAS No. 2305465-34-1

N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2952829
CAS No.: 2305465-34-1
M. Wt: 263.3
InChI Key: OTTIPQGONIWBJK-UHFFFAOYSA-N
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Description

N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring in this compound makes it a promising candidate for various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide stands out due to its unique combination of the benzimidazole ring and the prop-2-enamide group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[4-(benzimidazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-16(20)18-12-7-9-13(10-8-12)19-11-17-14-5-3-4-6-15(14)19/h2-11H,1H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTIPQGONIWBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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